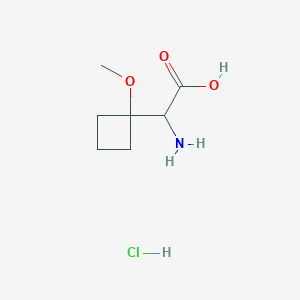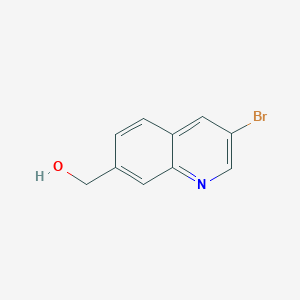
(3-Bromoquinolin-7-yl)methanol
Overview
Description
Scientific Research Applications
Antimalarial Research
(3-Bromoquinolin-7-yl)methanol and its analogues have been explored for their potential in antimalarial treatment. For instance, a study by Barlin et al. (1993) synthesized a mefloquine analogue, α-(piperidin-2-yl)-α-(7′-trifluoromethylquinolin-4′-yl)methanol, from 4-bromo-7-trifluoromethylquinoline. This compound showed significant activity against Plasmodium falciparum, indicating its potential as an antimalarial agent (Barlin et al., 1993).
Proton Transfer Studies
Research by Fang (1998) and others focused on the proton transfer reactions of related compounds like 7-hydroxyquinoline in various solvents, including methanol. These studies provide insights into the photophysics and photochemistry of these compounds, which are crucial for understanding their behavior in different environments (Fang, 1998).
Synthesis of Quinoline Derivatives
The synthesis of quinoline derivatives, including 3-bromoquinoline, is a significant area of research. Tummatorn et al. (2015) achieved regioselective synthesis of 3-bromoquinoline derivatives via a formal [4 + 2]-cycloaddition process. This method has implications for the efficient and versatile synthesis of quinoline-based compounds (Tummatorn et al., 2015).
Excited-state Dynamics in Ionic Liquids
Studies on the excited-state proton transfer dynamics of compounds similar to (3-Bromoquinolin-7-yl)methanol in ionic liquids were conducted by Bhattacharya and Samanta (2008). These studies are essential for understanding the interaction of quinoline derivatives with different solvents and their photophysical properties (Bhattacharya & Samanta, 2008).
properties
IUPAC Name |
(3-bromoquinolin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWSTZRYVQDOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C=C1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromoquinolin-7-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



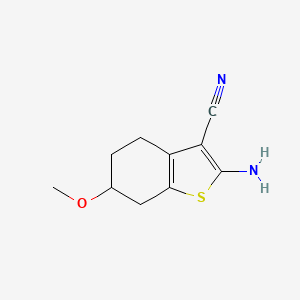
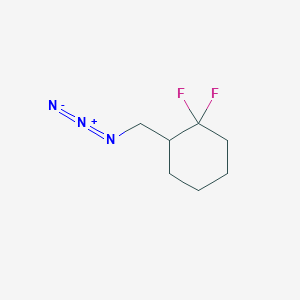
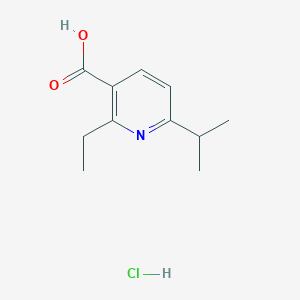
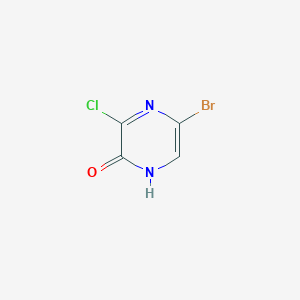
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)
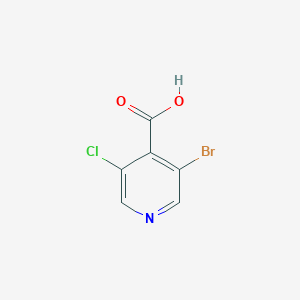
![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382596.png)
![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382598.png)
![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382599.png)
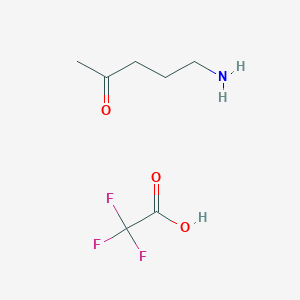
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B1382603.png)
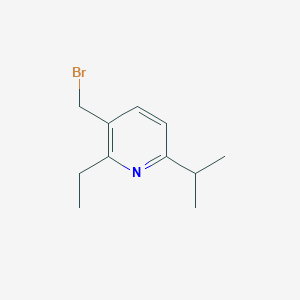
![5-Azaspiro[2.3]hexane trifluoroacetate](/img/structure/B1382607.png)
